2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI)
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Overview
Description
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. This specific compound is characterized by the presence of a hydroxymethyl group and an isopropyl group attached to the oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with an isocyanate under mild conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the reproducibility and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinone derivatives.
Scientific Research Applications
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary by forming diastereomeric complexes with substrates, thereby facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone: The parent compound without the hydroxymethyl and isopropyl groups.
4-Hydroxymethyl-2-oxazolidinone: Lacks the isopropyl group.
5-Isopropyl-2-oxazolidinone: Lacks the hydroxymethyl group.
Uniqueness
2-Oxazolidinone,4-(hydroxymethyl)-5-(1-methylethyl)-,(4R-trans)-(9CI) is unique due to the presence of both the hydroxymethyl and isopropyl groups, which confer distinct steric and electronic properties. These features make it particularly useful as a chiral auxiliary and in various synthetic applications.
Properties
IUPAC Name |
(4R,5R)-4-(hydroxymethyl)-5-propan-2-yl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4(2)6-5(3-9)8-7(10)11-6/h4-6,9H,3H2,1-2H3,(H,8,10)/t5-,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWAVIAAMJCPAG-PHDIDXHHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(NC(=O)O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1[C@H](NC(=O)O1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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